molecular formula C20H16BrNO5 B2580570 (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-89-2

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2580570
CAS No.: 622794-89-2
M. Wt: 430.254
InChI Key: UNSPNEMKDHXKOH-WQRHYEAKSA-N
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Description

“(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a synthetic organic compound featuring a benzofuran core substituted with a 4-bromobenzylidene group at position 2 and a morpholine-4-carboxylate ester at position 4. This compound belongs to a class of benzofuran derivatives, which are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

The morpholine ring contributes to solubility and hydrogen-bonding interactions, which may influence bioavailability and target binding. Structural elucidation of such compounds typically employs X-ray crystallography, often facilitated by software like SHELXL or ORTEP-3 for refining and visualizing molecular geometries .

Properties

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c21-14-3-1-13(2-4-14)11-18-19(23)16-6-5-15(12-17(16)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSPNEMKDHXKOH-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

The target compound’s unique profile positions it as a lead candidate for anticancer drug development. However, its moderate solubility and metabolic stability require optimization. Comparative studies with analogues suggest that halogen and heterocycle modifications are promising avenues for structure-activity relationship (SAR) exploration.

Limitations :

  • Limited in vivo data for the target compound.
  • Most comparisons rely on computational or in vitro studies; clinical relevance remains unverified.

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